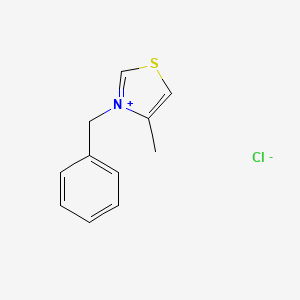

3-Benzyl-4-methylthiazolium Chloride

Vue d'ensemble

Description

“3-Benzyl-4-methylthiazolium Chloride” is a chemical compound that acts as a catalyst for the addition of aliphatic and heterocyclic aldehydes to α,β-unsaturated ketones, nitriles, and esters . It is also known to facilitate acyloin condensation in the presence of a mild base .

Molecular Structure Analysis

The molecular formula of “3-Benzyl-4-methylthiazolium Chloride” is C11H12ClNS, and its molecular weight is 225.74 g/mol . The InChI string representation of its structure is InChI=1S/C11H12NS.ClH/c1-10-8-13-9-12 (10)7-11-5-3-2-4-6-11;/h2-6,8-9H,7H2,1H3;1H/q+1;/p-1 . The Canonical SMILES representation is CC1=CSC= [N+]1CC2=CC=CC=C2. [Cl-] .

Physical And Chemical Properties Analysis

“3-Benzyl-4-methylthiazolium Chloride” is a solid at 20 degrees Celsius . . It’s also worth noting that this compound is hygroscopic, meaning it readily absorbs moisture from the air .

Applications De Recherche Scientifique

Medicine

3-Benzyl-4-methylthiazolium Chloride: is explored in medicinal chemistry for its potential role in drug design and development. Its structural features may be utilized to create novel compounds with therapeutic properties. For instance, derivatives of thiazolium compounds have been studied for their antibacterial and anti-inflammatory activities .

Agriculture

In the agricultural sector, this compound could be investigated for its use as a growth regulator or pesticide. The chemical properties of thiazolium compounds suggest they may help in protecting crops from pests or diseases, although specific applications in agriculture for this compound require further research .

Materials Science

The compound’s utility in materials science is linked to its potential as a catalyst in polymer synthesis. It could aid in developing new polymeric materials with improved characteristics such as durability or flexibility .

Environmental Science

3-Benzyl-4-methylthiazolium Chloride: may have applications in environmental science, particularly in the synthesis of environmentally friendly chemicals or as a component in the creation of green solvents .

Energy

In the field of energy, research could explore the use of 3-Benzyl-4-methylthiazolium Chloride in the synthesis of compounds for energy storage devices, such as batteries or fuel cells, to improve efficiency and sustainability .

Food Industry

While not directly used in food, 3-Benzyl-4-methylthiazolium Chloride could be involved in the synthesis of food-grade chemicals or additives. Its role would likely be in the development of processing technologies that ensure the safety and longevity of food products .

Pharmaceuticals

This compound’s potential in pharmaceuticals lies in its role as a precursor or catalyst in the synthesis of various drugs. It could be particularly useful in the formation of compounds with specific desired properties, such as increased solubility or stability .

Chemical Synthesis

Lastly, 3-Benzyl-4-methylthiazolium Chloride is valuable in chemical synthesis, serving as a catalyst in reactions like the acyloin condensation, which is useful in the synthesis of complex organic compounds .

Propriétés

IUPAC Name |

3-benzyl-4-methyl-1,3-thiazol-3-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12NS.ClH/c1-10-8-13-9-12(10)7-11-5-3-2-4-6-11;/h2-6,8-9H,7H2,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGBNEPNQIDHABT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC=[N+]1CC2=CC=CC=C2.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90489269 | |

| Record name | 3-Benzyl-4-methyl-1,3-thiazol-3-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90489269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Benzyl-4-methylthiazolium Chloride | |

CAS RN |

4209-18-1 | |

| Record name | 3-Benzyl-4-methyl-1,3-thiazol-3-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90489269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

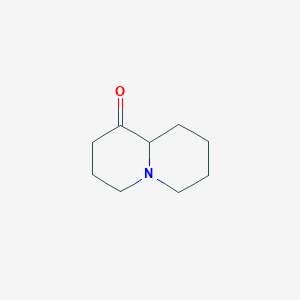

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the ring opening-closing reaction in thiamine chemistry, and how does 3-benzyl-4-methylthiazolium chloride contribute to this understanding?

A: The thiazolium ring, a key structural component of thiamine (vitamin B1), undergoes a crucial ring opening-closing reaction that is fundamental to its biological activity. This dynamic equilibrium involves the interconversion of the thiazolium salt form, the pseudo-base, and the thiol form. [] Understanding the kinetics and mechanism of this reaction is vital for comprehending thiamine's role as a coenzyme in crucial metabolic pathways.

Q2: The research mentions that the ring-closing reaction is rapid below neutral pH. What is the implication of this finding on the formation of thiamine disulfides?

A: The research indicates that the ring-closing reaction of the thiazolium moiety back to its salt form is rapid under acidic to neutral conditions. [] This finding has important implications for the formation of thiamine disulfides, compounds where two thiamine molecules are linked by a disulfide bond. The rapid ring closure suggests that the thiol form of thiamine, a necessary intermediate for disulfide formation, is less prevalent at lower pH values. This insight helps explain why the synthesis of thiamine disulfides might be hindered under these conditions, as the equilibrium favors the closed thiazolium ring rather than the open thiol form required for disulfide bond formation. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,2R,4R)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B1279944.png)

![3-Bromopyrazolo[1,5-a]pyridin-2-ol](/img/structure/B1279951.png)

![Benzoic acid, 2-[(2-amino-5-chlorobenzoyl)amino]-](/img/structure/B1279967.png)